2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The key steps include:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Oxazepane Formation: The protected amino acid undergoes cyclization to form the oxazepane ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct ring closure.
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazepane ring or other parts of the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The oxazepane ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but differ in their amino acid structures.
Oxazepane Derivatives: Compounds with similar oxazepane rings but different substituents.
Uniqueness
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid is unique due to its combination of the Fmoc group and the oxazepane ring, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)11-15-12-23(9-10-27-13-15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBSTWDEYDQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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